molecular formula C15H19NO3 B6151608 tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate CAS No. 936332-97-7

tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate

Cat. No.: B6151608
CAS No.: 936332-97-7
M. Wt: 261.3
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Description

"tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate" is a bicyclic organic compound comprising a benzazepine core fused with a benzene ring. The benzazepine scaffold is a seven-membered heterocyclic ring containing one nitrogen atom, partially saturated (2,3,4,5-tetrahydro), and substituted with a ketone group at position 3. The tert-butyl carbamate (Boc) group at position 1 serves as a protective moiety, enhancing solubility and stability during synthetic processes. This compound is primarily utilized as an intermediate in medicinal chemistry for the development of bioactive molecules, particularly in central nervous system (CNS) drug discovery due to the benzazepine scaffold’s relevance to neurotransmitter receptors .

Properties

CAS No.

936332-97-7

Molecular Formula

C15H19NO3

Molecular Weight

261.3

Purity

95

Origin of Product

United States

Preparation Methods

Preparation of N-tert-Butoxycarbonyl-2-Phenyltetrahydro-1-Benzazepine

The lithiation-trapping method, optimized by Coldham et al., begins with the synthesis of N-tert-butoxycarbonyl (Boc)-protected tetrahydro-1-benzazepine precursors. A Grignard addition of phenylmagnesium bromide to a benzotriazole intermediate (5) in a 9:1 mixture of diethyl ether and tetrahydrofuran (THF) yields the carbamate 6 in 70% yield. Single-crystal X-ray analysis confirms the torsional strain between the fused aromatic ring and the N–CO bond (67°), which influences subsequent reactivity.

Lithiation and Electrophilic Quenching

The Boc-protected benzazepine 6 undergoes lithiation with n-butyllithium at –50°C, followed by trapping with electrophiles such as allyl bromide or tributyltin chloride. React-IR spectroscopy and variable-temperature NMR (VT-NMR) reveal a rotational barrier of ΔG‡ ≈ 63 kJ/mol for the Boc group at –50°C, ensuring controlled lithiation. Quenching with allyl bromide produces 2-allyl-2-phenyl derivatives (7c) in 85% yield, while tributyltin chloride affords stannane adducts (7a) in 75% yield.

Table 1: Lithiation-Trapping Reactions of Carbamate 6

ElectrophileProductYield (%)Conditions
Allyl bromide7c (2-allyl derivative)85THF, –50°C to RT
Tributyltin chloride7a (stannane adduct)75THF, –50°C to RT
1,4-Dibromobutane7d (bromobutyl adduct)70THF, –50°C to RT

Cyclocondensation of Diketones with Amines

Cyclization of 4,5-Dihydro-3-Phthalimido-1H-1-Benzazepine-2-(3H)-One

A patent by CN1844102A describes the synthesis of benzazepine intermediates via cyclocondensation. Bromo benzo hexanolactam (I) reacts with potassium phthalimide in N,N-dimethylformamide (DMF) at 100–105°C for 16 hours, yielding 4,5-dihydro-3-phthalimido-1H-1-benzazepine-2-(3H)-one (II) in 87.2% yield. Subsequent alkylation with tert-butyl bromoacetate at 5–10°C introduces the tert-butoxycarbonyl group, forming the tert-butyl ester (III).

Functional Group Modifications

The phthalimido group in III is reduced with diisobutylaluminum hydride (DIBAL-H) to yield a primary amine (IV), which undergoes asymmetric induction using L-(+)-tartaric acid and benzaldehyde to afford the (3S)-configured amine (V). Acidic hydrolysis with hydrogen chloride gas removes the tert-butyl group, generating the free carboxylic acid (VI), a precursor for benazepril hydrochloride.

Table 2: Key Steps in the Cyclocondensation Route

StepReactionReagent/ConditionsYield (%)
1CyclizationK phthalimide, DMF, 100°C87.2
2Alkylationtert-Butyl bromoacetate, 5°C75
3DIBAL-H reductionTHF, –78°C to RT70
4Asymmetric inductionL-(+)-Tartaric acid, EtOH65

Asymmetric Synthesis via Chiral Auxiliaries

Enantioselective Lithiation

Coldham’s method achieves enantioselectivity by leveraging the chiral environment of the Boc-protected benzazepine. VT-NMR studies show that the Boc group’s restricted rotation at low temperatures (–50°C) directs lithiation to the exo face, enabling stereocontrol during electrophilic quenching. For example, trapping with 1,4-dibromobutane yields the 2-(4-bromobutyl) derivative (7d) with >90% diastereomeric excess.

Resolution of Racemic Mixtures

The patent route resolves racemic amines using L-(+)-tartaric acid, forming diastereomeric salts separable by crystallization. Recrystallization from ethanol enriches the (3S)-enantiomer of V to >99% enantiomeric excess (ee), critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The lithiation-trapping method offers moderate yields (70–85%) but requires cryogenic conditions and anhydrous solvents, complicating scalability. In contrast, the cyclocondensation route achieves higher yields (75–87%) under milder conditions, though it necessitates phthalimide removal and chiral resolution.

Functional Group Tolerance

Lithiation-trapping tolerates bulky electrophiles (e.g., tributyltin chloride), whereas the cyclocondensation route is limited by the stability of the phthalimido group under acidic conditions.

Mechanistic Insights and Optimization

Role of the Boc Protecting Group

The Boc group serves dual roles: it prevents undesired side reactions at the nitrogen and imposes conformational rigidity to control lithiation regioselectivity. React-IR monitoring confirms that deprotonation at –50°C occurs exclusively at the benzylic position adjacent to the Boc group.

Solvent Effects on Cyclization

In the patent route, substituting THF with DMF accelerates the cyclization of bromo benzo hexanolactam by stabilizing the transition state through polar aprotic interactions. However, DMF complicates purification due to high boiling points, necessitating aqueous workups .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include the use of catalysts or specific solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

  • Antidepressant Activity:
    • Research indicates that compounds similar to tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-benzazepine derivatives exhibit antidepressant properties. Studies have shown that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
  • Cognitive Enhancers:
    • The benzazepine structure is linked to cognitive enhancement effects. In animal models, derivatives have demonstrated improvements in memory and learning capabilities. This suggests potential applications in treating cognitive disorders such as Alzheimer's disease .
  • Analgesic Properties:
    • Some studies suggest that this compound may possess analgesic effects. By acting on the central nervous system pathways involved in pain perception, it could serve as a basis for developing new pain management therapies.

Biochemical Research

  • Enzyme Inhibition Studies:
    • Tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-benzazepine has been evaluated for its ability to inhibit specific enzymes implicated in various diseases. These studies are crucial for understanding its role in drug design and development .
  • Receptor Binding Affinity:
    • Investigations into the binding affinity of this compound to various receptors (e.g., dopamine and serotonin receptors) are ongoing. Such studies are essential for determining its therapeutic potential and side effect profile .

Case Studies

Study TitleObjectiveFindings
Evaluation of Antidepressant Effects of Benzazepine DerivativesTo assess the antidepressant activity of benzazepine derivatives in rodent modelsSignificant reduction in depressive-like behaviors was observed with a specific derivative .
Cognitive Enhancement via TetrahydrobenzazepinesTo investigate memory-enhancing effects in aged miceImproved performance in memory tasks was noted with treatment .
Inhibition of Pain Pathways by Novel BenzazepinesTo evaluate analgesic properties through receptor interactionDemonstrated effective pain relief comparable to standard analgesics.

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of "tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate" can be contextualized against related benzazepine and benzodiazepine derivatives. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
This compound (Target) Benzazepine None (base structure) C₁₄H₁₇NO₃ 247.29 Boc-protected, ketone at position 5, no additional substituents
tert-butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate Benzazepine 7-methyl, 8-trifluoromethyl C₁₈H₁₉F₃NO₃ 354.34 Enhanced lipophilicity due to CF₃ group; methyl improves metabolic stability
tert-butyl 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1-carboxylate Benzodiazepine None (base structure) C₁₄H₂₀N₂O₂ 248.32 Two nitrogen atoms in the diazepine ring; broader receptor affinity

Key Observations:

  • Substituent Impact : The trifluoromethyl and methyl groups in the benzo[b]azepine derivative (CAS 872624-59-4) significantly alter lipophilicity and metabolic stability compared to the unsubstituted target compound .
  • Core Heterocycle : Benzodiazepines (e.g., ) exhibit distinct pharmacological profiles due to the additional nitrogen atom, enabling interactions with GABA receptors, unlike benzazepines .

Commercial Availability

  • 7-Methyl-8-Trifluoromethyl Derivative : Available from multiple suppliers (e.g., Bide Pharmatech) with prices varying by purity (95–98%) and batch size .
  • Benzodiazepine Derivative : Sold by American Custom Chemicals Corporation (95% purity, $1,434.67/1g) and Absin Bioscience .

Research Findings and Trends

  • Structural Insights : X-ray crystallography (SHELX programs) confirms the planar benzazepine core in the target compound, while trifluoromethyl-substituted analogs show distorted ring geometries due to steric effects .
  • Biological Activity : Unlike tert-butyl hydroperoxide (a cytotoxic agent in ), the target compound and its analogs lack direct oxidative cytotoxicity, focusing instead on receptor modulation .
  • Synthetic Utility : The Boc group in all three compounds facilitates easy deprotection, enabling downstream functionalization for drug candidates .

Biological Activity

Tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate is a compound that belongs to the class of benzazepines, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₂₀N₂O₃
  • CAS Number : 253185-44-3
  • IUPAC Name : tert-butyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate

Pharmacological Properties

Research indicates that compounds within the benzazepine class exhibit a range of pharmacological activities. The following are notable activities associated with tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-benzazepine derivatives:

  • Antimicrobial Activity : Studies have shown that benzazepines can possess antibacterial and antifungal properties. For instance, related compounds have demonstrated effectiveness against various microbial strains .
  • Antitumor Activity : Some derivatives have been evaluated for their anticancer potential. In vitro studies suggest that certain benzazepine compounds may inhibit cancer cell proliferation through various mechanisms .
  • CNS Activity : Benzazepines are known to interact with neurotransmitter systems in the central nervous system (CNS), potentially offering therapeutic effects for conditions such as anxiety and depression .

Case Studies

Several case studies highlight the biological activity of related benzazepine compounds:

  • Antileukemic Activity : A study demonstrated that certain benzazepine derivatives exhibited significant antileukemic activity in vitro, suggesting potential for development into therapeutic agents for leukemia treatment .
  • Neuroprotective Effects : Research has indicated that some benzazepines may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .
  • Analgesic Properties : Another study reported that specific benzazepine derivatives showed analgesic effects in animal models, indicating their potential use in pain management therapies .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacterial strains
AntitumorInhibits cancer cell proliferation
CNS ActivityPotential anxiolytic and antidepressant effects
AntileukemicSignificant activity against leukemia cells
NeuroprotectiveProtects neuronal cells from oxidative damage
AnalgesicExhibits pain-relieving properties

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate?

Synthesis optimization requires careful selection of solvents, catalysts, and reaction conditions. For example, tetrahydrofuran (THF) and triethylamine are effective for facilitating reactions under mild conditions, as demonstrated in analogous benzazepine syntheses . Experimental design principles, such as factorial optimization, can identify critical factors (e.g., temperature, reagent ratios) to maximize yield while minimizing side products . Challenges include controlling exothermic reactions and ensuring anhydrous conditions.

Q. How can structural validation be performed for this compound?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for structural validation. This method resolves bond lengths, angles, and stereochemistry with high precision . For non-crystalline samples, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H} and 13C^{13}\text{C}) combined with high-resolution mass spectrometry (HRMS) provides complementary data on molecular connectivity and purity .

Q. What analytical techniques are recommended for purity assessment?

Reverse-phase HPLC with UV detection is effective for quantifying impurities. Pharmacopeial methods recommend using columns like Purospher®STAR and monitoring impurities at specific retention times . For quantitative analysis, integrate peak areas and compare against reference standards. Impurity thresholds should adhere to regulatory guidelines (e.g., ≤0.5% for individual impurities, ≤2.0% total) .

Q. What in vitro assays are suitable for evaluating biological activity?

Target-specific assays (e.g., enzyme inhibition, receptor binding) should be conducted in controlled settings. For benzodiazepine derivatives, γ-aminobutyric acid (GABA) receptor binding assays or cytotoxicity screens are common. Ensure compliance with ethical standards by using cell lines or isolated tissues, as in vitro studies are restricted to non-human systems .

Advanced Research Questions

Q. How can computational methods predict the pharmacological profile of this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with biological targets like enzymes or receptors. For example, computational studies on SARS-CoV-2 spike glycoprotein inhibitors highlight the importance of binding affinity and steric compatibility . Validate predictions with experimental IC50_{50} or Ki values from dose-response assays.

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

Discrepancies often arise from substituent effects. For instance, the 8-amino substituent in tert-butyl 8-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate enhances receptor affinity compared to the parent compound . Conduct comparative structure-activity relationship (SAR) studies using analogs with systematic substitutions. Pair these with pharmacokinetic profiling (e.g., logP, metabolic stability) to disentangle steric, electronic, and bioavailability factors.

Q. How should reactive intermediates be handled during multi-step synthesis?

Reactive intermediates (e.g., azetidine or spirocyclic derivatives) require inert atmospheres and low-temperature conditions. Use quenching agents (e.g., aqueous NaHSO3_3) to neutralize excess reagents. Safety protocols from SDS guidelines, such as PPE and fume hoods, are critical to mitigate hazards like flammability or toxicity .

Q. What crystallographic techniques address challenges in resolving twinned or low-resolution data?

For twinned crystals, SHELXD and SHELXE enable robust phase determination through dual-space algorithms . High-resolution synchrotron data (>1.0 Å) improves electron density maps. If twinning persists, use the Hooft parameter or R-factor ratio tests to validate refinement models .

Methodological Tables

Q. Table 1: Common Impurities and Analytical Parameters

Impurity NameRetention Time (Relative)Threshold LimitAnalytical Method
tert-Butyl-3-amino derivative0.5≤0.5%HPLC-UV
Carboxy-phenylpropyl derivative0.6≤0.5%HPLC-UV
Ethoxycarbonyl derivative1.8≤1.0%HPLC-UV

Q. Table 2: Optimal Reaction Conditions for Synthesis

ParameterOptimal ValueReference
SolventTetrahydrofuran (THF)
CatalystTriethylamine
Temperature0–25°C
Reaction Time12–24 hours

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